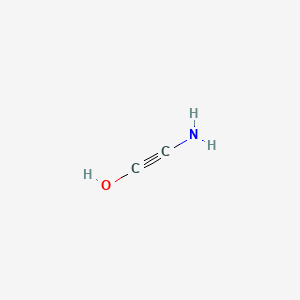
Aminoethyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminoethyn-1-ol, also known as 1-aminoethanol, is an organic compound with the chemical formula CH₃CH(NH₂)OH. It is classified as an alkanolamine and is a structural isomer of 2-aminoethanol (ethanolamine). The compound is of theoretical interest and is not commonly encountered as a pure material .
Preparation Methods
Aminoethyn-1-ol can be synthesized through the reaction of acetaldehyde with aqueous ammonia. This method was first described by the German chemist Johann Wolfgang Döbereiner in 1833 . The reaction involves the perfusion of acetaldehyde with ammonia gas, resulting in the formation of a white crystalline compound .
Chemical Reactions Analysis
Aminoethyn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: This compound can participate in substitution reactions where the amino or hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas (H₂), lithium aluminum hydride (LiAlH₄), and various alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Aminoethyn-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: This compound is used in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of aminoethyn-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
Aminoethyn-1-ol is similar to other alkanolamines, such as ethanolamine (2-aminoethanol) and 1-aminoethanol. These compounds share structural similarities but differ in the position of the amino group. Ethanolamine, for example, has the amino group attached to the second carbon atom, while this compound has it attached to the first carbon atom .
Similar Compounds
- Ethanolamine (2-aminoethanol)
- 1-Aminoethanol
These compounds are used in various applications, including the production of pharmaceuticals, cosmetics, and industrial chemicals .
Properties
CAS No. |
199673-68-2 |
|---|---|
Molecular Formula |
C2H3NO |
Molecular Weight |
57.05 g/mol |
IUPAC Name |
2-aminoethynol |
InChI |
InChI=1S/C2H3NO/c3-1-2-4/h4H,3H2 |
InChI Key |
DFDXYIMTUIOAFP-UHFFFAOYSA-N |
Canonical SMILES |
C(#CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















